![molecular formula C8H17NOSi B3135668 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 40326-16-7](/img/structure/B3135668.png)

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile

概要

説明

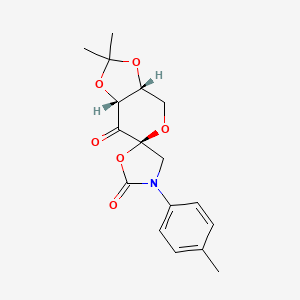

“3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile” is a chemical compound with the molecular formula C8H17NOSi . It is also known as “2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester” and "Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester" .

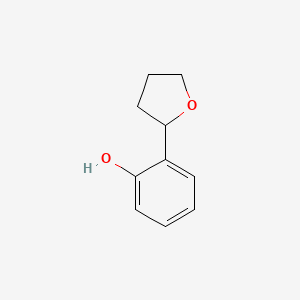

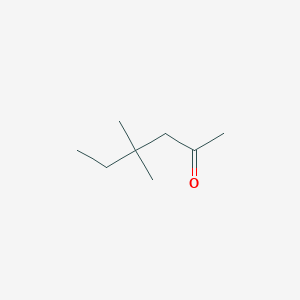

Molecular Structure Analysis

The molecular structure of “3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile” consists of a butanenitrile backbone with a methyl group and a trimethylsilyl ether group attached . The molecular weight of this compound is 171.32 .科学的研究の応用

Organic Synthesis and Catalysis

Intermediate in Synthesis : Compounds similar to 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile serve as intermediates in the synthesis of more complex molecules. For instance, the synthesis of 2-Methyl-2-(trimethylsiloxy)pentan-3-one involves intermediates like 2-hydroxybutanenitrile, showcasing the role of such molecules in acetal formation, addition reactions, and silylation processes (Young, Buse, & Heathcock, 2003).

Catalysis : Research demonstrates the utility of related compounds in catalyzed isomerization reactions. Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile and 2-methyl-2-butenenitrile highlights the catalytic versatility of these compounds, impacting the production of various nitriles through isomerization (Liu et al., 2016).

Material Science

- Membrane Technology : Analogous polymers, like poly(1-trimethylsilyl-1-propyne), have been studied for their permeability to hydrocarbons, suggesting potential applications of related compounds in gas separation technologies. The incorporation of silica fillers into such polymers enhances their chemical resistance and selectivity for hydrocarbon/permanent gas separation (He, Pinnau, & Morisato, 2002).

Environmental and Green Chemistry

- Ionic Liquids in Synthesis : The use of ionic liquids for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide at room temperature showcases the environmental friendliness of modern synthetic methods. This approach underlines the potential of using related compounds in green chemistry applications, where ionic liquids serve as recyclable reaction mediums, reducing waste and energy consumption (Mojtahedi, Abaee, & Abbasi, 2006).

作用機序

Target of Action

The primary target of 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile is currently unknown. This compound is a derivative of 2-Butenoic acid, also known as 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester . The targets of this compound and their roles are still under investigation.

Mode of Action

It is known that trimethylsilyl (tms) groups are often used in organic chemistry to protect reactive functional groups during chemical reactions .

Biochemical Pathways

It’s known that the compound is often used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.

Pharmacokinetics

The compound’s solubility in most organic solvents suggests that it may have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile. For instance, the compound’s reactivity with water suggests that it may be unstable in aqueous environments. Therefore, it’s crucial to store and handle this compound under an inert atmosphere and at low temperatures .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-2-trimethylsilyloxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOSi/c1-7(2)8(6-9)10-11(3,4)5/h7-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKZICTVGOYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3135621.png)

![{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3135623.png)

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)